molecular formula C11H19N3O3 B8263350 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B8263350
M. Wt: 241.29 g/mol
InChI Key: YFHYJWWGEDBAEG-UHFFFAOYSA-N
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Description

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of triazinanes. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The triazinane ring structure is characterized by three nitrogen atoms and three carbonyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of dibutylamine with cyanuric chloride in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazinane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more of the substituents on the triazinane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized triazinane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced triazinane derivatives with fewer carbonyl groups.

    Substitution: Substituted triazinane derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s triazinane ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds, such as:

    1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.

    1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione:

    1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione: Investigated for its antioxidant properties and use in stabilizing polymers.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a variety of applications in different fields.

Properties

IUPAC Name

1,3-dibutyl-1,3,5-triazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-3-5-7-13-9(15)12-10(16)14(11(13)17)8-6-4-2/h3-8H2,1-2H3,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHYJWWGEDBAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)NC(=O)N(C1=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A benzene solution (50 ml) of 5,3-dibutyl allophanoyl chloride (0.1 mole) was prepared by reaction of phosgene with 1,3-dibutyl urea by the method of Example 2. This material was reacted with 16.0 g (0.2 mole) of potassium cyanate as described above. After work-up, 9.3 g (38% yield) of dibutyl isocyanuric acid was obtained; m.p. 86°-88° C. IR and nmr analysis was consistent with the assigned structure.
Name
potassium cyanate
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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